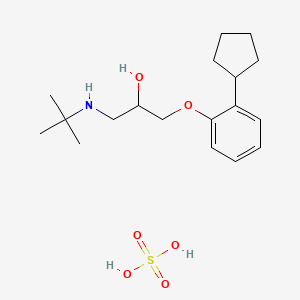

Penbutolol (sulfate)

Description

BenchChem offers high-quality Penbutolol (sulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Penbutolol (sulfate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H31NO6S |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;sulfuric acid |

InChI |

InChI=1S/C18H29NO2.H2O4S/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;1-5(2,3)4/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;(H2,1,2,3,4) |

InChI Key |

KTXVDQNRHZQBOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Penbutolol Sulfate in Cardiovascular Research

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Penbutolol (B1679223) sulfate (B86663) is a non-selective beta-adrenergic receptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). This dual mechanism confers a unique pharmacological profile, distinguishing it from other beta-blockers. In cardiovascular research, penbutolol is a subject of interest for its ability to modulate cardiac function and vascular tone. It competitively blocks β1- and β2-adrenergic receptors, thereby antagonizing the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). This action leads to reductions in heart rate, myocardial contractility, and blood pressure.[1] Concurrently, its partial agonist activity provides a low level of receptor stimulation, which can mitigate excessive bradycardia at rest.[2][3] This technical guide provides a comprehensive overview of penbutolol sulfate's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action

Penbutolol's cardiovascular effects are primarily rooted in its interaction with the beta-adrenergic system. As a non-selective agent, it targets both β1- and β2-adrenergic receptors.[4][5]

-

β1-Adrenergic Receptor Blockade: Located predominantly in the heart and kidneys, β1-receptors mediate increases in heart rate (chronotropy), contractility (inotropy), and conduction velocity. Penbutolol's antagonism of these receptors is the principal mechanism behind its antihypertensive effect, leading to decreased cardiac output.[6] In the kidneys, blocking β1-receptors inhibits the release of renin, thereby downregulating the renin-angiotensin-aldosterone system and reducing blood volume and vascular tone.[4][6]

-

β2-Adrenergic Receptor Blockade: These receptors are found in the smooth muscle of blood vessels and the bronchi. While β2-blockade can potentially lead to vasoconstriction and bronchospasm, the clinical significance of this effect with penbutolol is modulated by its other properties.[5]

-

Intrinsic Sympathomimetic Activity (ISA): This property, also described as partial agonism, is a key feature of penbutolol.[2][7] Unlike pure antagonists, penbutolol provides a low level of β-receptor stimulation while blocking the effects of more potent endogenous catecholamines.[3][8] This baseline stimulation helps prevent profound bradycardia or a significant drop in cardiac output at rest, a common side effect of beta-blockers without ISA.[2] The ISA of penbutolol has been quantified to be 12-18% of the maximal sympathetic activity.[9]

Signaling Pathways and Penbutolol's Modulatory Role

The physiological response to beta-adrenergic stimulation is mediated by a complex G-protein coupled receptor (GPCR) signaling cascade. Penbutolol directly interferes with this pathway.

Canonical Beta-Adrenergic Signaling

Both β1 and β2 receptors primarily couple to the stimulatory G-protein (Gs).[10] Agonist binding triggers a conformational change, leading to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular targets, including L-type calcium channels and phospholamban in cardiomyocytes, ultimately increasing heart rate and contractility.[10][11] The β2-receptor can also couple to the inhibitory G-protein (Gi), which can counterbalance the Gs pathway.[12]

Penbutolol's Interaction with the Signaling Pathway

Penbutolol acts as a competitive antagonist and a partial agonist. Under conditions of high sympathetic tone (e.g., exercise), where catecholamine levels are high, penbutolol occupies the β-receptors and blocks the potent agonistic effects of norepinephrine and epinephrine. This antagonism prevents the significant downstream activation of the Gs-cAMP-PKA pathway. Conversely, at rest, when catecholamine levels are low, penbutolol's partial agonism provides a mild stimulus to the receptor, leading to a low level of basal signaling, thus preventing excessive bradycardia.

Quantitative Pharmacological Data

The efficacy and behavior of penbutolol sulfate are defined by its pharmacokinetic and pharmacodynamic parameters.

Table 1: Pharmacokinetic Properties of Penbutolol Sulfate

| Parameter | Value / Description | Source |

| Absorption | Rapidly and completely absorbed from the GI tract. | [13][14] |

| Bioavailability | Approximately 90-100%. | [4][15] |

| Peak Plasma Concentration (Tmax) | 1.5 to 3 hours after oral administration. | [14][15] |

| Plasma Elimination Half-life (t½) | Approximately 5 hours. A terminal half-life of 17.6 to 26.5 hours has also been reported. | [4][13][14] |

| Plasma Protein Binding | 80% to 98%. | [14][15] |

| Metabolism | Extensively metabolized in the liver via hydroxylation and glucuronidation. | [13][15] |

| Excretion | Primarily in the urine as metabolites; only 4-6% as unchanged drug. | [13][15] |

Table 2: Pharmacodynamic Properties of Penbutolol Sulfate

| Parameter | Value / Description | Source |

| Receptor Selectivity | Non-selective (β1 and β2). | [5][13] |

| Potency (vs. Propranolol) | Approximately 4 times more potent than propranolol (B1214883) on an oral basis. | [13][14] |

| Intrinsic Sympathomimetic Activity (ISA) | Present; quantified as 12-18% of maximal sympathetic activity.[9] Described as moderate partial agonist activity. | [2][7][9] |

| Onset of Action | Peak effect between 1.5 and 3 hours. | [14] |

| Duration of Action | Exceeds 20 hours, permitting once-daily dosing. | [14][15] |

Table 3: Effects of Penbutolol Sulfate on Cardiovascular Parameters in Hypertensive Patients

| Study / Population | Dosage | Duration | Change in Supine Diastolic BP (mmHg) | Change in Supine Systolic BP (mmHg) | Change in Heart Rate (beats/min) | Source |

| Multiclinic Study (n=302) | 10, 20, or 40 mg/day | 6 weeks | Significant decline vs. placebo (values not specified) | Decline at 20 mg/day > 10 mg/day | -7.2 (at 40 mg/day) | [16] |

| Pilot Study (n=10) | 25 or 50 mg/day | N/A | Satisfactory reduction | Satisfactory reduction | Reduction of 6-32% | [17] |

| Comparative Study (n=45) | 40 mg/day | 6 weeks | Equally effective as atenolol (B1665814) 100 mg | Equally effective as atenolol 100 mg | Less bradycardia than atenolol | [18] |

| Dose-Response Study | 20-30 mg twice daily | N/A | Significant reduction | Significant reduction | Significant reduction | [19] |

Experimental Protocols in Cardiovascular Research

The characterization of penbutolol's mechanism of action relies on specific, validated experimental models.

Protocol for Assessing Intrinsic Sympathomimetic Activity (ISA)

This protocol is based on methodologies used to quantify ISA in humans by isolating cardiac responses from autonomic inputs.

Objective: To quantify the partial agonist activity of penbutolol by measuring changes in heart rate after complete autonomic blockade.

Methodology:

-

Subject Selection: Healthy human volunteers.

-

Study Design: A randomized, single-blind, crossover design comparing penbutolol, a known ISA-positive drug (e.g., alprenolol), and a non-ISA drug (e.g., propranolol).

-

Procedure: a. Baseline Measurement: Record resting heart rate and blood pressure. b. Parasympathetic Blockade: Administer atropine (B194438) (e.g., 0.04 mg/kg IV) to block vagal influence on the heart. c. Sympathetic Blockade (Control): In the control arm, administer an IV dose of a non-ISA β-blocker like propranolol (e.g., 0.4 mg/kg). The resulting heart rate is considered the "intrinsic heart rate." d. Sympathetic Blockade (Test): In the test arms, administer equipotent IV doses of the test drugs (e.g., penbutolol 0.08 mg/kg). e. ISA Calculation: The ISA is calculated by comparing the change in heart rate produced by the test drug (penbutolol) with the change produced by the non-ISA standard (propranolol). The difference reflects the stimulatory effect of the test drug.

-

Data Analysis: Compare heart rate changes across the different treatment groups using appropriate statistical methods (e.g., ANOVA for crossover design).

Protocol for Determining Beta-Blocking Potency

This protocol assesses the antagonist potency of penbutolol by measuring its ability to inhibit a standardized beta-agonist challenge.

Objective: To determine the dose-response relationship of penbutolol's beta-blocking effect.

Methodology:

-

Subject Selection: Healthy human volunteers or anesthetized animal models (e.g., dogs, rats).

-

Procedure: a. Baseline Measurement: Record resting heart rate and blood pressure. b. Standardized Exercise/Challenge:

- In Humans: Subjects perform a standardized exercise on a bicycle ergometer to achieve a target heart rate (e.g., 150 bpm).[20][21]

- In Animals: A continuous IV infusion of a β-agonist like isoproterenol (B85558) is administered to induce a stable tachycardia. c. Drug Administration: Administer single, escalating IV or oral doses of penbutolol. d. Post-Dose Measurement: After a specified time for the drug to take effect, repeat the standardized exercise or isoproterenol challenge. e. Data Collection: Record the heart rate response during the challenge at each dose level of penbutolol.

-

Data Analysis: The potency is determined by calculating the dose of penbutolol required to reduce the exercise- or isoproterenol-induced tachycardia by 50% (ED50). This can be compared to a standard β-blocker like propranolol to determine relative potency.

Experimental Workflow Visualization

Conclusion

The mechanism of action of penbutolol sulfate in cardiovascular research is multifaceted, defined by its non-selective beta-adrenergic receptor antagonism combined with intrinsic sympathomimetic activity. This profile allows for effective control of hypertension and heart rate by blocking excessive sympathetic stimulation, while its partial agonist nature provides a safety margin against severe bradycardia at rest.[2][13] Its high potency and long duration of action support a convenient once-daily dosing regimen.[14] Understanding these core mechanisms, supported by robust quantitative data and standardized experimental protocols, is critical for researchers and drug development professionals exploring its therapeutic potential and refining the application of beta-blockers in cardiovascular medicine.

References

- 1. Penbutolol Sulfate | C36H60N2O8S | CID 38010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Penbutolol and carteolol: two new beta-adrenergic blockers with partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Penbutolol - Wikipedia [en.wikipedia.org]

- 5. Penbutolol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Penbutolol Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Penbutolol: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Intrinsic sympathomimetic activity of penbutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Signaling from β1- and β2-adrenergic receptors is defined by differential interactions with PDE4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Penbutolol: a new beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. mims.com [mims.com]

- 16. Usefulness of penbutolol for systemic hypertension. Penbutolol Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Penbutolol in hypertension: a pilot study with single daily doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Effects of penbutolol and metoprolol on blood pressure, plasma catecholamines and renin activity in hypertensive patients. | Semantic Scholar [semanticscholar.org]

- 20. Pharmacodynamic and pharmacokinetic study of oral and intravenous penbutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A class experiment in clinical pharmacology using beta-adrenoceptor antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (S)-Penbutolol for Pharmacological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of (S)-penbutolol, a potent β-adrenergic receptor blocker. The focus is on a chemo-enzymatic approach that yields the desired (S)-enantiomer with high purity, suitable for pharmacological investigations. This document outlines the synthetic pathway, experimental protocols, and key quantitative data, and visualizes the process and mechanism of action for enhanced clarity.

Core Synthesis Strategy: Chemo-Enzymatic Resolution

The highlighted synthetic route to (S)-penbutolol is a five-step process commencing from 2-cyclopentylphenol (B118607). A key feature of this synthesis is the enzymatic kinetic resolution of a racemic chlorohydrin intermediate, which allows for the isolation of the desired enantiomer with high enantiomeric excess.

Quantitative Data Summary

The following table summarizes the key quantitative data for the enantioselective synthesis of (S)-penbutolol and its intermediates.[1][2]

| Step | Product | Yield | Enantiomeric Excess (e.e.) | Specific Rotation [α]D |

| 1-3 | Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol | - | - | - |

| 4 | (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol | 39% | 99% | -14.00° (c 1.0, MeOH, 25°C) |

| 5 | (S)-Penbutolol | 82% | 99% | -14.00° (c 1.0, MeOH, 20°C) |

| Overall | (S)-Penbutolol Hydrochloride | 20% | 99% | -26.40° (c 1.0, MeOH, 20°C) |

Experimental Workflow

The overall synthetic workflow for (S)-penbutolol is depicted below.

Caption: Five-step chemo-enzymatic synthesis of (S)-penbutolol.

Experimental Protocols

The following are the detailed experimental methodologies for the key steps in the synthesis of (S)-penbutolol.

Synthesis of Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol

While a detailed step-by-step protocol for the initial synthesis of the racemic chlorohydrin is not fully detailed in the provided literature, the general method involves the deprotonation of 2-cyclopentylphenol followed by reaction with epichlorohydrin.[1]

Enzymatic Kinetic Resolution of 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol

This step utilizes the lipase (B570770) B from Candida antarctica (CALB) to selectively acylate the (S)-enantiomer of the racemic chlorohydrin, allowing for the separation of the unreacted (R)-enantiomer.

-

Reaction Setup: To a solution of racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol in dry acetonitrile (B52724) containing activated 4Å molecular sieves, add vinyl butanoate and CALB.[1]

-

Reaction Conditions: The reaction mixture is placed in an incubator shaker at 38°C and stirred at 200 rpm for 23 hours.[1]

-

Work-up and Purification:

-

Filter off the enzyme and molecular sieves.

-

Remove the solvents under reduced pressure.

-

Dissolve the obtained product in ethyl acetate (B1210297) (EtOAc) and wash with distilled water and a saturated NaCl solution.

-

Dry the organic phase over anhydrous MgSO4 and remove the solvent under reduced pressure.

-

Separate the (R)-chlorohydrin and the (S)-butanoate ester by flash chromatography using a mixture of n-pentane and EtOAc (9:1, v/v) as the eluent.[1]

-

Synthesis of (S)-Penbutolol

The final step involves the amination of the enantiomerically pure (R)-chlorohydrin to yield (S)-penbutolol.

-

Reaction Setup: To a mixture of (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol (31 mg, 0.12 mmol) in methanol (2 mL), add tert-butylamine (0.18 mL, 0.13 g, 1.71 mmol).[1]

-

Reaction Conditions: Stir the mixture under reflux for 24 hours.[1]

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the obtained product in EtOAc (10 mL) and wash with distilled H2O (5 mL).

-

Dry the organic phase over anhydrous MgSO4 and remove the solvent under reduced pressure to give (S)-penbutolol as a white solid.[1]

-

Pharmacological Signaling Pathway

(S)-Penbutolol is a non-selective β-adrenergic receptor antagonist.[3][4] It exerts its pharmacological effects by blocking the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to β1 and β2-adrenergic receptors. This blockade inhibits the downstream signaling cascade, leading to a reduction in heart rate and blood pressure.[3][5]

Caption: (S)-Penbutolol's antagonism of the β-adrenergic signaling pathway.

References

Physicochemical Properties of Penbutolol Sulfate: A Technical Guide for Formulation Development

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of penbutolol (B1679223) sulfate (B86663), a non-selective beta-adrenergic receptor antagonist used in the management of hypertension. A thorough understanding of these properties is critical for the rational development of stable, safe, and effective pharmaceutical dosage forms. This document details key parameters including solubility, pKa, melting point, potential for polymorphism, and stability. Detailed experimental protocols for the determination of these properties are provided, along with structured data tables and visual workflows to aid researchers, scientists, and drug development professionals in formulation activities.

Introduction

Penbutolol sulfate, the sulfate salt of (S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol, is a non-selective beta-blocker.[1][2] Its therapeutic efficacy is contingent upon the design of a robust dosage form that ensures consistent drug delivery and stability. The formulation process is fundamentally guided by the intrinsic physicochemical characteristics of the active pharmaceutical ingredient (API). This guide synthesizes available data on penbutolol sulfate to support formulation scientists in developing new drug products and improving existing ones.

Solubility Profile

The solubility of an API is a critical factor influencing its dissolution rate and bioavailability. Penbutolol sulfate's solubility across various media dictates the choice of formulation strategy, particularly for oral dosage forms.

Table 1: Solubility of Penbutolol Sulfate

| Solvent/Medium | Qualitative Solubility | Reference |

| Water | Slightly soluble | [3] |

| Methanol | Freely soluble | [3] |

| Ethanol (95%) | Sparingly soluble | [3] |

| Acetic Acid (100) | Very soluble | [3] |

| Diethyl Ether | Practically insoluble | [3] |

| Acetic Anhydride | Practically insoluble | [3] |

| DMSO | 15 mg/mL | [4] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[5][6]

Methodology:

-

Add an excess amount of penbutolol sulfate powder to a series of vials containing the desired solvent (e.g., water, pH buffers, ethanol).

-

Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator.

-

Continue agitation for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Analyze the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the concentration of dissolved penbutolol sulfate.

Caption: Workflow for the Shake-Flask Solubility Method.

Ionization Constant (pKa)

The pKa value is a crucial parameter that defines the extent of ionization of a drug at a given pH.[8] This property significantly influences a drug's solubility, absorption, distribution, and excretion. Penbutolol, being a weak base, has a pKa that is critical for predicting its behavior in the gastrointestinal tract.

Table 2: pKa of Penbutolol

| Parameter | Value | Conditions | Method | Reference |

| pKa | 9.3 | 1.5 mmol/l in 25% ethanol | Potentiometric Titration | [9] |

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.[10][11][12]

Methodology:

-

Accurately weigh and dissolve a sample of penbutolol in a suitable solvent. Given its properties, a water-methanol co-solvent system may be used to ensure complete dissolution.[11]

-

Immerse a calibrated combination pH electrode into the solution.

-

Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 N HCl for a basic substance).

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Generate a titration curve by plotting the measured pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[12]

References

- 1. Penbutolol - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. selleckchem.com [selleckchem.com]

- 5. scispace.com [scispace.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. What is pKa and how is it used in drug development? [pion-inc.com]

- 9. Penbutolol [drugfuture.com]

- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 11. Determination of the pKa values of beta-blockers by automated potentiometric titrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Penbutolol: A Technical Guide to a Non-Selective Beta-Blocker with Intrinsic Sympathomimetic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of penbutolol (B1679223), a non-selective beta-adrenergic receptor antagonist. A key characteristic of penbutolol is its intrinsic sympathomimetic activity (ISA), which allows it to act as a partial agonist at β-adrenergic receptors. This document consolidates key chemical and pharmacological data, details experimental protocols for its characterization, and visualizes relevant biological pathways and workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of cardiovascular drugs.

Introduction

Penbutolol is a clinically utilized beta-blocker for the management of hypertension. Chemically, it is identified as (S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol. Unlike many other beta-blockers, penbutolol possesses intrinsic sympathomimetic activity (ISA), meaning it can weakly stimulate beta-adrenergic receptors while simultaneously blocking the effects of more potent endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[1] This partial agonism is a distinguishing feature that can influence its hemodynamic effects. Penbutolol is non-selective, exhibiting affinity for both β1 and β2-adrenergic receptors.[1] The clinically administered form is the levorotatory (S)-(-)-isomer.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of penbutolol and its sulfate (B86663) salt are presented in Table 1.

| Property | Value | Reference |

| Chemical Name | (S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol | [1] |

| Molecular Formula | C18H29NO2 | [1] |

| Molecular Weight | 291.43 g/mol | [1] |

| CAS Number | 38363-40-5 | [1] |

| Appearance | White, odorless, crystalline powder | [2] |

| Salt Form | Penbutolol Sulfate | [2] |

| Molecular Formula (Sulfate) | C36H60N2O8S | [2] |

| Molecular Weight (Sulfate) | 680.94 g/mol | [2][3][4][5] |

Pharmacological Profile

Non-Selective Beta-Adrenergic Receptor Blockade

Penbutolol acts as an antagonist at both β1 and β2-adrenergic receptors.[1] This non-selectivity is a key aspect of its pharmacological profile. The blockade of β1-receptors, predominantly located in the heart, leads to a reduction in heart rate, myocardial contractility, and cardiac output. The antagonism of β2-receptors can influence various tissues, including bronchial smooth muscle and peripheral vasculature.[6]

Intrinsic Sympathomimetic Activity (ISA)

A defining characteristic of penbutolol is its intrinsic sympathomimetic activity (ISA), which classifies it as a partial agonist.[1] This means that in the absence of significant sympathetic stimulation, penbutolol can elicit a modest agonist response. However, in the presence of high levels of catecholamines (e.g., during exercise or stress), it acts as a competitive antagonist, blocking the more potent endogenous agonists. This property may contribute to a lower incidence of resting bradycardia compared to beta-blockers without ISA.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for penbutolol's interaction with adrenergic receptors and its intrinsic sympathomimetic activity.

Table 2: Receptor Binding Affinity

| Ligand | Receptor Subtype | Ki (nM) | IC50 (µM) | Comments | Reference |

| (-)-Penbutolol | β-adrenergic (rat reticulocyte membranes) | ~137-240 (apparent Ki in ng/ml) | - | Determined in the presence of human plasma, which significantly impacts binding due to high plasma protein binding. | [7] |

| (+)-Penbutolol | β-adrenoceptor | - | 0.74 | Data for the less active R-isomer. | |

| (S)-(-)-Penbutolol | 5-HT1A (rat CA1) | 11.6 | - | Provided for context on off-target interactions. | [8] |

| (S)-(-)-Penbutolol | 5-HT1A (human CA3) | 11.9 | - | Provided for context on off-target interactions. | [8] |

Table 3: Intrinsic Sympathomimetic Activity (ISA)

| Drug | ISA (% of maximal sympathetic activity) | Experimental Model | Reference |

| Penbutolol | 12-18% | In vivo study in healthy volunteers | |

| Alprenolol | 22-26% | In vivo study in healthy volunteers | |

| Propranolol (B1214883) | 0% (Standard non-ISA drug) | In vivo study in healthy volunteers |

Signaling Pathways and Experimental Workflows

Signaling Pathway of a Non-Selective Beta-Blocker with ISA

The following diagram illustrates the dual action of penbutolol at the β-adrenergic receptor. As a partial agonist, it can weakly activate the Gs protein-adenylyl cyclase pathway, leading to a minimal increase in intracellular cAMP. As an antagonist, it blocks the much stronger activation by full agonists like epinephrine.

Caption: Signaling pathway of a non-selective beta-blocker with ISA.

Experimental Workflow for Determining Receptor Binding Affinity

The following diagram outlines a typical workflow for a competitive radioligand binding assay to determine the binding affinity (Ki) of a compound like penbutolol.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

In Vivo Quantification of Intrinsic Sympathomimetic Activity

This protocol is based on a study conducted in healthy volunteers to quantify the ISA of penbutolol.

-

Study Design: Randomized, single-blind, crossover study.

-

Subjects: Healthy human volunteers.

-

Treatments:

-

Penbutolol (intravenous and oral administration)

-

Alprenolol (positive control with ISA)

-

Propranolol (negative control without ISA)

-

-

Methodology:

-

Autonomic Blockade: To isolate the direct effects on the heart, complete parasympathetic and sympathetic blockade is achieved. This is done by administering atropine (B194438) (to block parasympathetic input) and a high dose of a non-ISA beta-blocker like propranolol (to block all background sympathetic tone).

-

Drug Administration:

-

Acute (IV): Equipotent beta-blocking doses of penbutolol, alprenolol, or propranolol are administered intravenously.

-

Chronic (Oral): Subjects receive a daily oral dose of penbutolol, alprenolol, or propranolol for one week.

-

-

Measurements: Heart rate and blood pressure are measured at rest (supine, sitting, standing) and during isometric and dynamic exercise.

-

Calculation of ISA: The ISA of penbutolol is calculated by comparing the change in heart rate it produces under autonomic blockade to the change (or lack thereof) produced by propranolol. The result is expressed as a percentage of the maximal heart rate increase achievable with a full sympathetic stimulus.

-

In Vitro Radioligand Binding Assay (Generalized Protocol)

This protocol describes a general method for determining the binding affinity of penbutolol for β1 and β2-adrenergic receptors.

-

Objective: To determine the equilibrium dissociation constant (Ki) of (S)-(-)-penbutolol for β1 and β2-adrenergic receptors.

-

Materials:

-

Cell membranes from a cell line recombinantly expressing either human β1 or β2-adrenergic receptors.

-

A suitable radioligand with high affinity for β-adrenergic receptors (e.g., [125I]-Iodocyanopindolol).

-

(S)-(-)-Penbutolol.

-

A non-labeled antagonist for determining non-specific binding (e.g., propranolol).

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand and a fixed amount of cell membrane preparation with a range of concentrations of unlabeled penbutolol.

-

Equilibrium: Allow the binding reaction to reach equilibrium at a controlled temperature.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding at each concentration of penbutolol by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled antagonist) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the penbutolol concentration.

-

Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC50 (the concentration of penbutolol that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

In Vitro Adenylyl Cyclase Activity Assay (Generalized Protocol)

This protocol outlines a general method to quantify the partial agonist activity of penbutolol by measuring its effect on cAMP production.

-

Objective: To determine the maximal effect (Emax) and potency (EC50) of (S)-(-)-penbutolol on adenylyl cyclase activity.

-

Materials:

-

Cell membranes from a cell line expressing the β-adrenergic receptor of interest.

-

(S)-(-)-Penbutolol.

-

A full β-adrenergic agonist (e.g., isoproterenol) to determine the maximal possible stimulation.

-

ATP (substrate for adenylyl cyclase).

-

A buffer system containing Mg2+ (a cofactor for adenylyl cyclase).

-

A method to quantify cAMP (e.g., radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or a method using radiolabeled ATP).

-

-

Procedure:

-

Incubation: Incubate the cell membranes with varying concentrations of penbutolol or isoproterenol (B85558) in the presence of ATP and the appropriate buffer.

-

Reaction Termination: After a defined incubation period, stop the enzymatic reaction (e.g., by adding a stop solution or by heat inactivation).

-

cAMP Quantification: Measure the amount of cAMP produced in each sample using a suitable detection method.

-

Data Analysis:

-

Plot the amount of cAMP produced as a function of the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximal amount of cAMP produced).

-

The intrinsic activity of penbutolol is expressed as the ratio of its Emax to the Emax of the full agonist, isoproterenol.

-

-

Conclusion

Penbutolol is a non-selective beta-adrenergic receptor antagonist with the distinguishing characteristic of intrinsic sympathomimetic activity. This technical guide has summarized its key chemical and pharmacological properties, presented available quantitative data, and detailed the experimental methodologies used for its characterization. The provided diagrams of the relevant signaling pathway and experimental workflows offer a visual aid for understanding its mechanism of action and evaluation. While specific in vitro binding affinities and adenylyl cyclase activation data for the clinically relevant (S)-(-)-isomer are not extensively reported in publicly available literature, the information and protocols compiled herein provide a robust framework for researchers and drug development professionals working with penbutolol and other beta-blockers with partial agonist activity. Further research to fully characterize its in vitro pharmacology would be a valuable addition to the field.

References

- 1. Penbutolol - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. scbt.com [scbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medkoo.com [medkoo.com]

- 6. Penbutolol Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Penbutolol: beta-adrenoceptor interaction and the time course of plasma concentrations explain its prolonged duration of action in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

In Vitro Off-Target Binding Profile of Penbutolol Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penbutolol (B1679223) sulfate (B86663) is a non-selective beta-adrenergic receptor antagonist with partial agonist activity, primarily used in the management of hypertension.[1] Its therapeutic effects are mediated through the blockade of β1- and β2-adrenergic receptors.[1] However, a comprehensive understanding of its interactions with other molecular targets is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth overview of the in vitro off-target binding profile of penbutolol sulfate, presenting available quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways and workflows.

Data Presentation: Off-Target Binding Affinities

The following tables summarize the known in vitro binding affinities of penbutolol for its primary targets and identified off-targets. The data is presented to facilitate comparison and aid in the assessment of penbutolol's selectivity.

Table 1: Adrenergic Receptor Binding Profile

| Target | Species | Assay Type | Radioligand | Ki (nM) | Reference |

| β1-Adrenergic Receptor | Human | Radioligand Binding | [³H]-CGP 12177 | Data not available | |

| β2-Adrenergic Receptor | Human | Radioligand Binding | [³H]-CGP 12177 | Data not available |

Note: While penbutolol is a known non-selective beta-blocker, specific Ki values from a comprehensive head-to-head in vitro binding study were not available in the public domain at the time of this review. Its potency is reported to be approximately four times that of propranolol (B1214883).[2][3]

Table 2: Serotonin (B10506) Receptor Off-Target Binding Profile

| Target | Species | Brain Region | Assay Type | Radioligand | Ki (nM) | Reference |

| 5-HT1A Receptor | Human | Hippocampus | Radioligand Binding | [³H]-WAY-100635 | 14.4 ± 1.5 | [4] |

| 5-HT1A Receptor | Human | Dorsal Raphe Nucleus | Radioligand Binding | [³H]-WAY-100635 | Similar affinity to hippocampus | [4] |

| 5-HT1B Receptor | Not Specified | Not Specified | Not Specified | Not Specified | Antagonist activity reported, quantitative data not available |

Table 3: Other Potential Off-Target Interactions (Qualitative)

| Target Class | Specific Target | Observation | Reference |

| Ion Channels | Sodium (Na+) Channels | (+)-Penbutolol exhibits Na+ channel-blocking action. | [5] |

Note: A comprehensive screening panel against a broad range of receptors, enzymes, and ion channels has not been publicly reported for penbutolol sulfate. The data presented here is based on targeted studies.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to determine the binding affinities presented above.

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is adapted from studies determining the affinity of beta-blockers for serotonin receptors.[4]

Objective: To determine the inhibitory constant (Ki) of penbutolol sulfate for the human 5-HT1A receptor.

Materials:

-

Test Compound: Penbutolol sulfate

-

Radioligand: [³H]-WAY-100635 (a selective 5-HT1A antagonist)

-

Membrane Preparation: Post-mortem human brain tissue (e.g., hippocampus), homogenized and prepared as a crude membrane suspension.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: 10 µM 5-HT (Serotonin)

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Human hippocampal tissue is homogenized in ice-cold assay buffer and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 1 mg/mL.

-

Competition Binding Assay:

-

A series of dilutions of penbutolol sulfate are prepared in assay buffer.

-

In a 96-well plate, incubate the membrane preparation (50-100 µg protein) with a fixed concentration of [³H]-WAY-100635 (typically at its Kd, e.g., 1.5-1.7 nM) and varying concentrations of penbutolol sulfate.

-

Total binding is determined in the absence of any competing ligand.

-

Non-specific binding is determined in the presence of a saturating concentration of 5-HT (10 µM).

-

The reaction mixture is incubated for 60 minutes at room temperature to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of penbutolol sulfate that inhibits 50% of the specific binding of [³H]-WAY-100635 (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental workflow for radioligand binding assay.

Protocol 2: General Enzyme Inhibition Assay

This is a generalized protocol for assessing the inhibitory potential of a compound on enzyme activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of penbutolol sulfate against a specific enzyme.

Materials:

-

Test Compound: Penbutolol sulfate

-

Enzyme: Purified enzyme of interest

-

Substrate: A specific substrate for the enzyme that produces a detectable signal (e.g., colorimetric, fluorescent).

-

Assay Buffer: Buffer optimized for the specific enzyme's activity.

-

Instrumentation: Plate reader capable of detecting the signal generated by the substrate conversion.

Procedure:

-

Enzyme Reaction Setup:

-

A series of dilutions of penbutolol sulfate are prepared.

-

In a microplate, the enzyme is pre-incubated with the various concentrations of penbutolol sulfate for a defined period.

-

-

Initiation of Reaction:

-

The enzymatic reaction is initiated by the addition of the substrate.

-

-

Signal Detection:

-

The plate is incubated for a specific time at an optimal temperature.

-

The product formation is measured using a plate reader at appropriate wavelengths.

-

-

Data Analysis:

-

The percentage of enzyme inhibition is calculated for each concentration of penbutolol sulfate relative to a control with no inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

General workflow for an enzyme inhibition assay.

Signaling Pathways of Identified Off-Targets

5-HT1A Receptor Signaling

Penbutolol acts as an antagonist at 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.

Mechanism of Action:

-

Receptor Blockade: Penbutolol binds to the 5-HT1A receptor, preventing the binding of the endogenous agonist, serotonin (5-HT).

-

Inhibition of Gi/o Signaling: This blockade prevents the activation of the Gi/o protein.

-

Downstream Effects: The inhibition of Gi/o signaling leads to a disinhibition of adenylyl cyclase, which can result in an increase in intracellular cyclic AMP (cAMP) levels. Additionally, the modulation of ion channels, such as the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels, which are normally mediated by the Gβγ subunit of the activated Gi/o protein, is prevented.

Penbutolol's antagonistic action on the 5-HT1A signaling pathway.

Conclusion

The in vitro off-target binding profile of penbutolol sulfate, based on currently available public data, indicates a notable interaction with the 5-HT1A serotonin receptor, where it acts as an antagonist with nanomolar affinity.[4] Its primary activity remains as a non-selective beta-adrenergic antagonist.[1] There is also preliminary evidence for interaction with sodium channels.[5]

For a more comprehensive understanding of penbutolol's off-target profile, a broad-panel in vitro safety pharmacology screen would be necessary. Such a screen would provide quantitative data on its binding affinity and functional activity against a wide range of receptors, enzymes, ion channels, and transporters, which is essential for a thorough risk assessment in drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such studies. Researchers and drug development professionals are encouraged to consider these off-target interactions in the continued evaluation of penbutolol and its derivatives.

References

- 1. Penbutolol - Wikipedia [en.wikipedia.org]

- 2. [On the pharmacology of the beta-receptor blocker penbutolol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-2 adrenoceptor blocking activity of penbutolol and propranolol at very low doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affinity of (+/-)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Non-Cardiac Cellular Effects of β-Adrenergic Receptor Antagonists: A Surrogate Analysis in the Absence of Penbutolol Sulfate-Specific Data

Disclaimer: As of the latest literature review, specific studies detailing the effects of penbutolol (B1679223) sulfate (B86663) on non-cardiac cell lines and tissues are not available. This guide, therefore, provides a comprehensive overview of the known effects of other β-adrenergic receptor antagonists, particularly the non-selective β-blocker propranolol (B1214883) and others like carvedilol (B1668590) and nebivolol (B1214574), on various non-cardiac cell lines. This information may serve as a valuable surrogate for researchers, scientists, and drug development professionals interested in the potential non-cardiac applications of penbutolol sulfate, a compound that shares the property of non-selective β-adrenergic receptor blockade.[1][2] The methodologies and observed signaling pathways presented herein offer a foundational framework for designing and conducting future research into the specific effects of penbutolol sulfate.

Introduction to β-Adrenergic Antagonists and Their Non-Cardiac Roles

β-adrenergic receptor antagonists, commonly known as β-blockers, are a class of drugs that primarily act by blocking the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at β-adrenergic receptors.[1] While their primary clinical applications are in cardiovascular medicine for conditions such as hypertension, angina pectoris, and arrhythmias, a growing body of evidence suggests that β-blockers, particularly non-selective agents, exert significant effects on various non-cardiac cell types and tissues.[3] These effects include the modulation of cell proliferation, apoptosis, and key signaling pathways, which have garnered interest in their potential repurposing for other therapeutic areas, notably oncology.

Penbutolol sulfate is a non-selective β-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors.[2] This characteristic is shared with propranolol, a widely studied β-blocker for which a substantial amount of data on non-cardiac cellular effects exists. Therefore, the findings related to propranolol and other β-blockers provide a strong rationale for investigating similar properties in penbutolol sulfate.

Quantitative Effects of β-Blockers on Non-Cardiac Cell Viability and Proliferation

Several studies have quantified the impact of β-blockers on the viability and proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to denote the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Propranolol in Various Non-Cardiac Cell Lines

| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |

| HCT-116 | Colorectal Carcinoma | MTT | 72 | 25.5 | [4] |

| HT-29 | Colorectal Carcinoma | MTT | 72 | 39.04 | [4] |

| SW-480 | Colorectal Carcinoma | Trypan Blue | 24 | Significant reduction starting at 10 µM | [4] |

| SW-620 | Colorectal Carcinoma | Trypan Blue | 24 | Significant reduction starting at 160 µM | [4] |

| U87-MG | Glioblastoma | MTT | Not Specified | Dose-dependent decrease | [5][6] |

| LN229 | Glioblastoma | MTT | Not Specified | Dose-dependent decrease | [5][6] |

| SH-SY5Y | Neuroblastoma | MTT | Not Specified | Dose-dependent decrease | [5][6] |

| HUVECs | Human Umbilical Vein Endothelial Cells | CCK-8 | 48 | Concentration-dependent decrease | [7] |

Note: The variability in IC50 values can be attributed to differences in cell lines, assay methods, and incubation times.

Table 2: Effects of Various β-Blockers on Non-Cardiac Cell Proliferation and Apoptosis

| β-Blocker | Selectivity | Cell Line | Effect on Proliferation | Effect on Apoptosis | Reference |

| Propranolol | Non-selective (β1/β2) | Breast Cancer Cells | Reduced | Increased | [3] |

| Glioblastoma | Reduced | Not Specified | [5][6] | ||

| Colorectal Cancer | Reduced | Not Specified | [4] | ||

| Carvedilol | Non-selective (β1/β2/α1) | H9c2 (rat cardiac myoblasts), iPSC-CMs | No effect on viability alone | Decreased doxorubicin-induced cell death | [8][9] |

| Nebivolol | β1-selective with NO-releasing properties | haCSMCs, haECs | Reduced | Increased | [10][11] |

| Atenolol (B1665814) | β1-selective | Not Specified | No significant effect on longevity in mice | Not Specified | [12][13] |

Experimental Protocols for Assessing Non-Cardiac Cellular Effects

The following are detailed methodologies for key experiments cited in the study of β-blocker effects on non-cardiac cell lines. These protocols can be adapted for the investigation of penbutolol sulfate.

Cell Culture

-

Cell Lines: Human cancer cell lines such as HCT-116, HT-29 (colorectal), U87-MG, LN229 (glioblastoma), and non-cancerous lines like Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[14]

Cell Viability and Proliferation Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of the β-blocker (e.g., propranolol from 10 to 200 µM) for a specified duration (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[15]

This assay distinguishes viable from non-viable cells based on membrane integrity.

-

Cell Preparation: After drug treatment, detach the cells using trypsin and resuspend them in culture medium.

-

Staining: Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Cell Counting: Load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.[4]

Apoptosis Assays

This flow cytometry-based assay identifies apoptotic cells.

-

Cell Preparation: After drug treatment, harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[16][17]

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell/Tissue Preparation: Fix and permeabilize the cells or tissue sections.

-

Labeling: Incubate with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

-

Detection: Visualize the labeled cells using fluorescence microscopy.[18]

Signaling Pathways Modulated by β-Blockers in Non-Cardiac Cells

Research into the non-cardiac effects of β-blockers has identified several key signaling pathways that are modulated by these agents.

Propranolol's Effect on Notch and Hes1 Signaling in Glioblastoma

Studies on glioblastoma cell lines have shown that propranolol can suppress cell proliferation by modulating the Notch signaling pathway.[5][6]

References

- 1. Penbutolol Sulfate | C36H60N2O8S | CID 38010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Penbutolol - Wikipedia [en.wikipedia.org]

- 3. scholarworks.utep.edu [scholarworks.utep.edu]

- 4. mdpi.com [mdpi.com]

- 5. Propranolol Inhibits the Proliferation of Human Glioblastoma Cell Lines through Notch1 and Hes1 Signaling System -Journal of Korean Neurosurgical Society | Korea Science [koreascience.kr]

- 6. researchgate.net [researchgate.net]

- 7. Propranolol Suppresses Proliferation and Migration of HUVECs through Regulation of the miR-206/VEGFA Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carvedilol Phenocopies PGC-1α Overexpression to Alleviate Oxidative Stress, Mitochondrial Dysfunction and Prevent Doxorubicin-Induced Toxicity in Human iPSC-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carvedilol Phenocopies PGC-1α Overexpression to Alleviate Oxidative Stress, Mitochondrial Dysfunction and Prevent Doxorubicin-Induced Toxicity in Human iPSC-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Effects of nebivolol on proliferation and apoptosis of human coronary artery smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lifelong treatment with atenolol decreases membrane fatty acid unsaturation and oxidative stress in heart and skeletal muscle mitochondria and improves immunity and behavior, without changing mice longevity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Detection of apoptosis by [18F]ML-10 after cardiac ischemia–reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Adrenergic Landscape: A Technical Guide to the Development of Penbutolol Derivatives with Enhanced Receptor Selectivity

For Immediate Release

This technical guide outlines a comprehensive framework for the design, synthesis, and evaluation of novel penbutolol (B1679223) derivatives engineered for enhanced selectivity towards β1-adrenergic receptors. Penbutolol, a non-selective β-blocker, exerts its therapeutic effects by antagonizing both β1 and β2-adrenergic receptors.[1][2][3] While effective in managing hypertension, its lack of selectivity can lead to side effects associated with β2-receptor blockade, such as bronchoconstriction. This document provides a roadmap for researchers, medicinal chemists, and drug development professionals to develop next-generation, cardioselective penbutolol analogs with an improved therapeutic profile.

The Imperative for Selectivity: From Penbutolol to Cardioselective Analogs

Penbutolol is a well-established non-selective β-adrenergic antagonist with partial agonist activity.[2] Its clinical utility is rooted in its ability to modulate cardiovascular function by blocking the effects of catecholamines on β-adrenergic receptors. However, the simultaneous blockade of β2-receptors, which are prevalent in bronchial and vascular smooth muscle, can be undesirable in certain patient populations. The development of derivatives with high selectivity for the β1-receptor, predominantly located in cardiac tissue, is a key objective in refining the therapeutic window of this class of drugs.

A Blueprint for Enhanced Selectivity: Structure-Activity Relationship (SAR)-Guided Design

The design of novel penbutolol derivatives with enhanced β1-selectivity is guided by established structure-activity relationships within the aryloxypropanolamine class of β-blockers.[4][5] Key structural modifications to the penbutolol scaffold are proposed to exploit the subtle differences in the ligand-binding pockets of β1 and β2 receptors.

Core Design Principles:

-

Aromatic Ring Substitution: The introduction of specific substituents on the phenyl ring of penbutolol is a primary strategy. Para-substitution, in particular, has been shown to favor β1-selectivity in other β-blockers.[4]

-

Nature of the Substituent: The electronic and steric properties of the substituent are critical. Hydrogen-bond donating and accepting groups, as well as moieties that can engage in favorable hydrophobic interactions within the β1-receptor's binding site, will be explored.

Proposed Penbutolol Derivatives:

Based on these principles, a series of hypothetical penbutolol derivatives are proposed for synthesis and evaluation. These include analogs with para-substituents of varying electronic and steric character on the cyclopentylphenoxy ring.

Synthesis of Novel Penbutolol Derivatives: A Methodological Approach

The synthesis of the proposed penbutolol derivatives will follow a convergent strategy, leveraging established methods for the preparation of aryloxypropanolamines.[6] The key steps involve the synthesis of substituted cyclopentylphenols, followed by their reaction with an appropriate epoxide, and subsequent coupling with a suitable amine.

Table 1: Hypothetical Penbutolol Derivatives and Their Design Rationale

| Compound ID | Proposed Modification | Rationale for Enhanced β1-Selectivity |

| PEN-001 | Addition of a para-methoxy group to the cyclopentyl ring | Introduction of a hydrogen bond acceptor and alteration of electronic properties. |

| PEN-002 | Addition of a para-amido group to the cyclopentyl ring | Introduction of a hydrogen bond donor/acceptor moiety to probe specific interactions. |

| PEN-003 | Replacement of the cyclopentyl ring with a substituted phenyl ring | Exploration of bioisosteric replacements to optimize aromatic interactions. |

| PEN-004 | Modification of the N-tert-butyl group to a less bulky alkyl amine | Investigation of the role of the N-alkyl substituent on receptor subtype selectivity. |

Quantifying Selectivity: Experimental Protocols

The pharmacological profile of the newly synthesized penbutolol derivatives will be characterized through a series of in vitro assays to determine their binding affinity and functional activity at β1 and β2-adrenergic receptors.

Radioligand Binding Assays

Radioligand binding studies will be conducted to determine the affinity (Ki) of the test compounds for human β1 and β2-adrenergic receptors expressed in a suitable cell line (e.g., HEK293 or CHO cells).

Experimental Protocol:

-

Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized. The cell membranes are isolated by centrifugation.

-

Binding Assay: Membranes are incubated with a specific radioligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the unlabeled test compound.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: Competition binding curves are generated, and the IC50 values are determined. The Ki values are calculated using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assays

The functional activity of the derivatives as antagonists will be assessed by measuring their ability to inhibit agonist-stimulated cyclic AMP (cAMP) accumulation.

Experimental Protocol:

-

Cell Culture: Cells expressing either β1 or β2-adrenergic receptors are plated in multi-well plates.

-

Antagonist Incubation: Cells are pre-incubated with varying concentrations of the penbutolol derivative.

-

Agonist Stimulation: A known β-adrenergic agonist (e.g., isoproterenol) is added to stimulate cAMP production.

-

cAMP Measurement: The intracellular cAMP levels are quantified using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Dose-response curves are constructed to determine the IC50 of the antagonist.

Data Presentation and Interpretation

The quantitative data obtained from the binding and functional assays will be summarized in a clear and concise format to facilitate direct comparison of the derivatives' potency and selectivity.

Table 2: Hypothetical Pharmacological Data for Penbutolol Derivatives

| Compound ID | β1 Ki (nM) | β2 Ki (nM) | Selectivity Ratio (β2 Ki / β1 Ki) | β1 IC50 (cAMP assay, nM) | β2 IC50 (cAMP assay, nM) |

| Penbutolol | 5.2 | 8.5 | 1.6 | 10.1 | 15.3 |

| PEN-001 | 2.1 | 150.7 | 71.8 | 4.5 | 250.2 |

| PEN-002 | 3.5 | 210.3 | 60.1 | 7.8 | 350.6 |

| PEN-003 | 8.9 | 95.4 | 10.7 | 15.2 | 180.1 |

| PEN-004 | 12.4 | 25.1 | 2.0 | 20.5 | 45.8 |

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To provide a clear visual representation of the biological context and experimental strategy, the following diagrams have been generated using the DOT language.

Caption: β-Adrenergic Receptor Signaling Pathway.

Caption: Experimental Workflow for Developing Selective Penbutolol Derivatives.

Conclusion and Future Directions

This technical guide provides a strategic and methodological framework for the development of penbutolol derivatives with enhanced β1-adrenergic receptor selectivity. By integrating rational drug design based on established SAR principles with robust in vitro pharmacological evaluation, this approach is poised to identify lead candidates with a superior therapeutic profile. The successful development of a cardioselective penbutolol analog would represent a significant advancement in the management of cardiovascular diseases, offering a safer and more effective treatment option for a broader patient population. Future in vivo studies will be essential to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Penbutolol and carteolol: two new beta-adrenergic blockers with partial agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol | MDPI [mdpi.com]

Whitepaper: Overcoming the Hurdles in the Crystallization of Penbutolol Sulfate for Structural Biology Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The determination of the three-dimensional structure of drug-target complexes is a cornerstone of modern drug development, providing invaluable insights into the molecular basis of drug action and guiding lead optimization. Penbutolol (B1679223), a non-selective beta-adrenergic receptor antagonist, is used clinically as its sulfate (B86663) salt. However, obtaining high-resolution crystal structures of its target, a G-protein coupled receptor (GPCR), in complex with penbutolol sulfate presents a formidable challenge. This technical guide delineates the primary obstacles in the crystallization of penbutolol sulfate with its receptor targets and provides a framework of methodologies and experimental protocols derived from successful structural studies of similar GPCR-ligand complexes.

Introduction to Penbutolol Sulfate and its Target

Penbutolol is a potent antagonist of the β1 and β2 adrenergic receptors, which are integral membrane proteins belonging to the GPCR superfamily. These receptors are notoriously difficult to work with for structural biology due to their inherent flexibility and instability outside the native membrane environment. Penbutolol's chemical structure includes a secondary amine, a secondary alcohol, and a bulky aromatic group, properties that influence its interaction with the receptor and can affect crystallization. The sulfate salt form, while improving solubility for pharmaceutical formulations, adds another layer of complexity in the precise control required for crystal formation.

The primary challenges in co-crystallizing penbutolol sulfate with a β-adrenergic receptor can be categorized as:

-

Target Protein Instability: GPCRs are highly dynamic and require a lipidic environment for proper folding and stability. Their extraction from the cell membrane using detergents can lead to denaturation.

-

Conformational Heterogeneity: The receptor exists in multiple conformational states (inactive, intermediate, active). Binding of an antagonist like penbutolol should stabilize the inactive state, but achieving a homogenous population of this specific conformation is a significant hurdle.

-

Ligand Properties: The solubility and charge of penbutolol sulfate must be carefully managed within the delicate environment of a crystallization trial.

-

Crystal Packing: The presence of the flexible ligand and the detergent micelle or lipidic matrix surrounding the receptor can interfere with the formation of well-ordered crystal lattices required for high-resolution diffraction.

Methodologies for GPCR-Ligand Complex Crystallization

Overcoming the challenges mentioned above requires a multi-faceted approach, often involving protein engineering, specialized crystallization techniques, and careful optimization of biochemical conditions.

Protein Engineering for Stability

To enhance the stability and homogeneity of the receptor, several protein engineering strategies are commonly employed:

-

Truncation: Removal of flexible N-terminal and C-terminal regions or intracellular loops that are not involved in ligand binding can improve the propensity to crystallize.

-

Fusion Proteins: Fusing a small, stable, and soluble protein, such as T4 Lysozyme (T4L) or BRIL (apocytochrome b562RIL), into one of the intracellular loops restricts conformational flexibility and provides additional surfaces to promote crystal packing.

-

Thermostabilizing Mutations: Introducing point mutations can lock the receptor in a desired, more stable conformational state.

In-Meso Crystallization (Lipidic Cubic Phase)

The lipidic cubic phase (LCP) method has become the state-of-the-art for crystallizing GPCRs. In this technique, the purified receptor is reconstituted into a lipidic mesophase, which mimics a more native membrane environment compared to detergents. This method has proven highly successful for numerous GPCR-ligand complexes. The protein-laden LCP is then dispensed into a precipitant solution, allowing for crystal growth through diffusion.

Quantitative Data from Relevant GPCR-Antagonist Structures

While specific data for penbutolol sulfate is not publicly available, the conditions used for crystallizing β-adrenergic receptors with other antagonists provide a crucial starting point. The following tables summarize the crystallization conditions from successful structural studies.

Table 1: Crystallization Conditions for β-Adrenergic Receptor-Antagonist Complexes.

| Receptor Construct | Ligand | Method | Temperature (°C) | Precipitant Composition | Reference |

|---|---|---|---|---|---|

| Human β2AR-T4L | Carvedilol | LCP | 20 | 100 mM MES pH 6.5, 200-400 mM Ammonium Sulfate, 26-30% (v/v) PEG 400 | --INVALID-LINK-- |

| Turkey β1AR | Cyanopindolol | LCP | 20 | 100 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 30-36% (v/v) PEG 600 | --INVALID-LINK-- |

| Human β1AR-T4L | Propranolol (B1214883) | Vapor Diffusion | 4 | 100 mM Tris-HCl pH 7.5, 200 mM Li2SO4, 30% (w/v) PEG 1500 | --INVALID-LINK-- |

| Human β2AR | Alprenolol (B1662852) | LCP | 20 | 50 mM MES pH 6.0, 200 mM NaCl, 32-36% (v/v) PEG 400 | --INVALID-LINK-- |

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported for the crystallization of β-adrenergic receptors with antagonists.

Protocol: Receptor Expression and Purification

-

Expression: The engineered receptor construct (e.g., β2AR-T4L) is typically expressed in insect cells (Sf9) using a baculovirus system to ensure proper post-translational modifications.

-

Solubilization: Cell membranes are harvested and the receptor is solubilized using a detergent, commonly n-dodecyl-β-D-maltoside (DDM), supplemented with cholesterol or its analogue CHS. The antagonist (e.g., penbutolol) is included at a saturating concentration (e.g., 10-20 µM) during solubilization to stabilize the receptor.

-

Affinity Chromatography: The solubilized receptor is purified using an affinity column, often with a resin coupled to an antagonist like alprenolol (e.g., alprenolol-sepharose). The bound receptor is washed extensively.

-

Elution: The receptor is eluted from the affinity column using a high concentration of the target antagonist (e.g., >100 µM propranolol or carvedilol).

-

Size-Exclusion Chromatography (SEC): The eluted protein is further purified by SEC to remove aggregates and ensure a monodisperse sample. The running buffer should contain a suitable concentration of detergent (e.g., 0.02% DDM) and the target ligand.

Protocol: Lipidic Cubic Phase (LCP) Crystallization

-

Protein Concentration: The purified receptor-ligand complex is concentrated to 20-50 mg/mL.

-

LCP Formation: The concentrated protein solution is mixed with a molten lipid, typically monoolein, in a 1:1.5 (protein:lipid) ratio by volume using coupled syringes. This creates a transparent and viscous mesophase.

-

Dispensing: Nanoliter-scale boli (50-200 nL) of the protein-laden LCP are dispensed onto a glass crystallization plate.

-

Precipitant Screening: The LCP boli are overlaid with a precipitant solution (0.8-1.0 µL). A wide range of precipitants, primarily those containing PEGs of various molecular weights, should be screened.

-

Incubation and Imaging: Plates are incubated at a constant temperature (commonly 20°C). Crystal growth is monitored using automated imaging systems. Crystals typically appear within a few days to several weeks.

Visualization of Pathways and Workflows

Beta-Adrenergic Receptor Signaling Pathway

The diagram below illustrates the canonical signaling cascade initiated by an agonist binding to a β-adrenergic receptor, leading to the activation of adenylyl cyclase. An antagonist like penbutolol blocks this pathway by preventing the initial agonist binding.

Caption: Antagonist (Penbutolol) blocks agonist binding to the β-adrenergic receptor.

Experimental Workflow for GPCR Crystallization

The following workflow outlines the key stages from gene to structure for a GPCR-ligand complex like penbutolol sulfate bound to its receptor.

Caption: A generalized workflow for GPCR structural biology.

Conclusion

The crystallization of penbutolol sulfate in complex with a β-adrenergic receptor is a challenging yet achievable goal. Success hinges on systematically addressing the inherent instability and conformational dynamics of the GPCR target through protein engineering. The use of advanced techniques like LCP, which provides a more native-like environment, is paramount. While direct protocols for penbutolol sulfate are not available, the wealth of data from studies on similar antagonists provides a robust foundation for designing experimental strategies. By leveraging these established methodologies, researchers can significantly increase the likelihood of obtaining high-resolution structures, thereby accelerating the structure-based design of next-generation cardiovascular therapeutics.

Methodological & Application

Application Note: Quantitative Determination of Penbutolol and its Metabolite, 4-Hydroxy Penbutolol, in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the non-selective beta-blocker, penbutolol (B1679223), and its primary active metabolite, 4-hydroxy penbutolol, in human plasma. The described protocol utilizes solid-phase extraction (SPE) for sample clean-up, followed by a rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring, offering high selectivity, sensitivity, and a wide dynamic range.

Introduction

Penbutolol is a beta-adrenergic receptor antagonist used in the management of hypertension. It is metabolized in the liver, primarily through hydroxylation, to form the pharmacologically active metabolite, 4-hydroxy penbutolol.[1] Accurate and reliable quantification of both the parent drug and its active metabolite in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in drug development and clinical research. This application note provides a detailed protocol for the analysis of penbutolol and 4-hydroxy penbutolol in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of penbutolol, 4-hydroxy penbutolol, and their deuterated internal standards from human plasma using Strata-X cartridges.[1]

Materials:

-

Human plasma samples

-

Penbutolol, 4-hydroxy penbutolol, and their respective deuterated internal standards (e.g., Penbutolol-d9, 4-Hydroxy Penbutolol-d9)

-

Strata-X SPE cartridges

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Spike 960 µL of screened human plasma with 20 µL of a working solution containing penbutolol and 4-hydroxy penbutolol to prepare calibration curve standards and quality control samples.[1]

-

Add an appropriate volume of the internal standard working solution to all samples, standards, and quality controls.

-

Vortex the plasma samples for 30 seconds.

-

Condition the Strata-X SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the plasma samples onto the conditioned SPE cartridges.

-

Wash the cartridges with 1 mL of deionized water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex the reconstituted samples and transfer them to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

LC Parameters:

| Parameter | Value |

|---|---|

| Column | Chromatopak C18 |